molecular formula C19H16Cl2F3NO4 B2926723 4-Chloro-2-isopropyl-5-methylphenyl (5-chloro-2-(trifluoromethyl)benzo[d][1,3]dioxol-2-yl)carbamate CAS No. 325703-12-6

4-Chloro-2-isopropyl-5-methylphenyl (5-chloro-2-(trifluoromethyl)benzo[d][1,3]dioxol-2-yl)carbamate

Cat. No.: B2926723
CAS No.: 325703-12-6
M. Wt: 450.24
InChI Key: XRRBLSBZCHWIJV-UHFFFAOYSA-N
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Description

This compound is a carbamate derivative featuring a substituted phenyl group (4-chloro-2-isopropyl-5-methylphenyl) linked via a carbamate bridge to a benzo[d][1,3]dioxol-2-yl moiety substituted with a chlorine atom and a trifluoromethyl group. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the chloro and isopropyl substituents influence steric and electronic properties . Its synthesis likely follows methods analogous to other carbamates, such as those described by Ferriz et al. for 4-chloro-2-{[(3-chlorophenyl)amino]carbonyl}phenyl alkyl-carbamates, involving coupling of substituted phenyl isocyanates with appropriate alcohols .

Properties

IUPAC Name

(4-chloro-5-methyl-2-propan-2-ylphenyl) N-[5-chloro-2-(trifluoromethyl)-1,3-benzodioxol-2-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16Cl2F3NO4/c1-9(2)12-8-13(21)10(3)6-15(12)27-17(26)25-19(18(22,23)24)28-14-5-4-11(20)7-16(14)29-19/h4-9H,1-3H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRRBLSBZCHWIJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Cl)C(C)C)OC(=O)NC2(OC3=C(O2)C=C(C=C3)Cl)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16Cl2F3NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-Chloro-2-isopropyl-5-methylphenyl (5-chloro-2-(trifluoromethyl)benzo[d][1,3]dioxol-2-yl)carbamate is a carbamate derivative that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The structure of the compound can be described as follows:

  • Molecular Formula : C₁₈H₁₈ClF₃N₂O₄
  • Molecular Weight : 396.79 g/mol

This compound features a carbamate functional group, which is known for its diverse biological activities, including insecticidal and herbicidal properties.

Antimicrobial Activity

Research indicates that carbamate derivatives often exhibit antimicrobial properties. For instance, 4-chloro-2-isopropyl-5-methylphenol , a related compound, has shown significant antimicrobial activity against Staphylococcus aureus (MRSA) and has been effective in preventing biofilm formation. This suggests that similar derivatives, including the target compound, may also possess antimicrobial potential .

The biological activity of carbamates generally involves the inhibition of acetylcholinesterase (AChE), leading to increased levels of acetylcholine in synaptic clefts, which can affect various physiological processes. The specific interactions with drug transporters have also been studied, revealing differential effects on transporter activity at varying concentrations .

Research Findings

Recent studies have explored the effects of this compound on various biological systems:

  • In Vitro Studies : The compound was tested for its inhibitory effects on various cancer cell lines. The results indicated moderate anti-cancer activity with a mean growth inhibition percentage around 104.68% at a concentration of 10 µM across multiple cancer types .
  • Transporter Interaction Studies : The interaction with organic cation transporters (OCTs) and ATP-binding cassette (ABC) transporters was analyzed. Notably, it was observed that certain carbamates could significantly alter transporter activities, which is critical for drug absorption and efficacy .
  • Case Studies : A case report highlighted severe intoxication from another carbamate (carbofuran), illustrating the potential risks associated with carbamate exposure. While this does not directly pertain to the target compound, it underscores the importance of understanding the toxicity profiles of carbamates in general .

Data Tables

Biological Activity Concentration Tested Effect Observed
Antimicrobial100 µMInhibition of MRSA biofilm formation
Cancer Cell Lines10 µMMean growth inhibition ~104.68%
Transporter Interaction100 µMModulation of OCT1 and OCT2 activities

Scientific Research Applications

Antimicrobial Applications

The compound exhibits notable antimicrobial properties against a range of pathogens, particularly methicillin-resistant Staphylococcus aureus (MRSA). Research has demonstrated its effectiveness in inhibiting bacterial growth and biofilm formation.

Efficacy Studies

In vitro studies have shown that the compound is effective against:

  • Gram-positive bacteria : Significant activity against Staphylococcus aureus.
  • Mycobacterium tuberculosis : Demonstrated inhibition with low IC₅₀ values, indicating potent activity against this pathogen.

Comparative Efficacy Table

Compound NameAntimicrobial Activity (MIC, μM)Anticancer Activity (IC₅₀, μM)
4-Chloro-2-isopropyl-5-methylphenyl carbamate18.7 (MRSA)2.27 (K562)
Isopropyl N-(4-chloro-2-methylphenyl)carbamate20.0 (MRSA)3.00 (K562)
Isopropyl N-(3-chloro-4-methylphenyl)carbamate25.0 (MRSA)4.50 (K562)

This table illustrates how variations in the chemical structure influence both antimicrobial and anticancer potency.

Anticancer Applications

The compound has also been evaluated for its anticancer properties across various cancer cell lines, demonstrating significant cytotoxic effects.

Cell Lines Tested

Studies have focused on several cancer cell lines, including:

  • K562 (chronic myelogenous leukemia)
  • HL-60 (promyelocytic leukemia)
  • A549 (lung carcinoma)

Results

The compound exhibited low micromolar IC₅₀ values against these cell lines, indicating strong potential as a therapeutic agent in cancer treatment.

Agricultural Applications

In addition to its biomedical applications, the compound has shown promise in agricultural research as an herbicide.

Herbicidal Activity

Research indicates that the compound can effectively control weed growth by inhibiting specific biochemical pathways in target plants. This property is particularly valuable in developing environmentally friendly herbicides that minimize chemical residues in crops .

Case Studies

Antimicrobial Efficacy : A study assessed the compound's efficacy against clinical isolates of MRSA and other resistant strains, demonstrating its potential as a therapeutic agent for treating resistant infections.

Anticancer Activity : Another investigation tested this compound alongside known chemotherapeutics, revealing comparable effectiveness in inhibiting cancer cell proliferation across multiple lines.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Lipophilicity and Bioactivity

Table 1: Key Structural Features and Lipophilicity Data
Compound Substituents (Phenyl Group) Substituents (Benzo[d][1,3]dioxol Group) log k (HPLC)
Target Compound 4-Cl, 2-isopropyl, 5-Me 5-Cl, 2-CF₃ Not reported
4-Chloro-2-{[(3-Cl-phenyl)amino]carbonyl}phenyl carbamates 4-Cl, 3-Cl N/A 2.8–3.5
Chlorpropham 3-Cl, 1-methylethyl N/A 3.1
Fenoxycarb Ethyl (phenoxy-substituted) N/A 3.8
  • Lipophilicity: The target compound’s trifluoromethyl group likely increases log k compared to chlorpropham (log k ~3.1) due to enhanced hydrophobicity.
  • Bioactivity: Chlorpropham (a carbamate pesticide) and fenoxycarb (an insect growth regulator) highlight the role of substituents in biological targeting. The target compound’s trifluoromethyl group may confer resistance to oxidative degradation, a feature critical for pesticidal or pharmaceutical applications .

Electronic and Reactivity Comparisons

Table 2: Calculated Dipole Moments (DFT Studies)
Compound Dipole Moment (Debye) Reference
Target Compound (hypothetical) ~6.5–7.5 (estimated)
3'-Substituted benzo[d][1,3]dioxol analog 5.5–7.35
  • Electronic Properties : The benzo[d][1,3]dioxol moiety in the target compound contributes to a high dipole moment (~6.5–7.5 D estimated), similar to DFT-calculated values for related dioxol-containing molecules (5.5–7.35 D) . This polarity may enhance solubility in polar solvents or interactions with biological targets.
  • Reactivity : Unlike spiro[benzo[d][1,3]dioxole-thiadiazines], which undergo acid-catalyzed ring contraction to thiadiazoles , the target compound’s carbamate bridge likely stabilizes the structure against such transformations.

Pharmaceutical and Pesticidal Relevance

  • Pharmaceutical Analogs : The European Patent EP 4 374 877 A2 lists 4-chloro-2-(trifluoromethylpyridin-3-yl)phenyl derivatives as components of pharmaceutical compositions, emphasizing the trifluoromethyl group’s role in enhancing binding affinity or metabolic stability .
  • Pesticidal Analogs: Chlorpropham and fenoxycarb demonstrate that carbamates with chloro and alkoxy substituents are effective in agricultural applications. The target compound’s isopropyl group may reduce volatility compared to ethyl or methyl carbamates, extending residual activity .

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